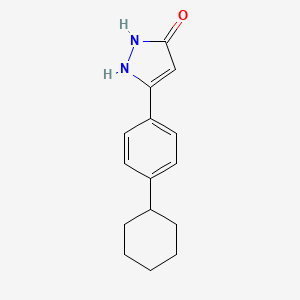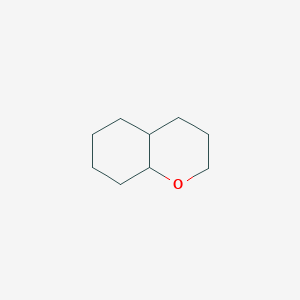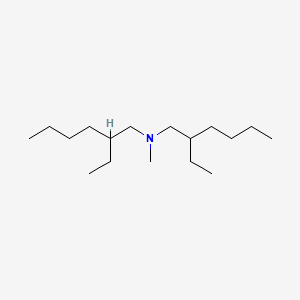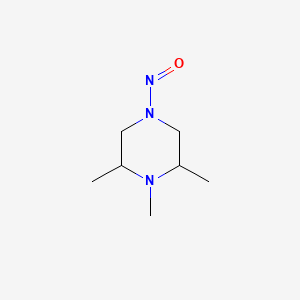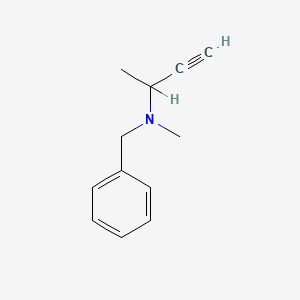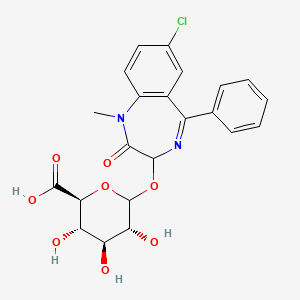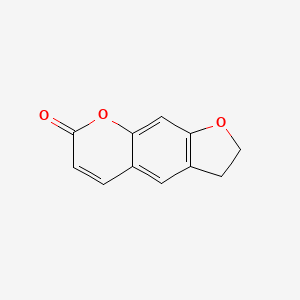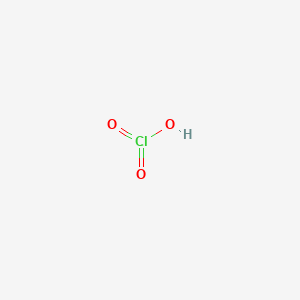
Chloric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloric acid is a colorless liquid. It will accelerate the burning of combustible materials and can ignite most on contact. It is corrosive to metals and tissue. It is used as a reagent in chemical analysis and to make other chemicals.
Chloric acid is a chlorine oxoacid. It is a conjugate acid of a chlorate.
Applications De Recherche Scientifique
Health-Promoting Properties of Chlorogenic Acid
Chlorogenic acid, a phenolic compound from the hydroxycinnamic acid family, has demonstrated a range of health-promoting properties. These include antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, which are primarily associated with the treatment and prevention of metabolic syndrome and related disorders. The compound's antioxidant activity, in particular, has shown protective effects against lipid oxidation and degradation of other bioactive compounds in food, suggesting its potential as a dietary supplement or functional food ingredient (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Antimicrobial Activities
Chlorogenic acid has demonstrated antimicrobial activity against a wide range of organisms, including bacteria, yeasts, molds, viruses, and amoebas. This property is particularly valuable for the food industry in its search for new and natural molecules for food preservation. The combination of antimicrobial and antioxidant properties makes chlorogenic acid an excellent candidate for formulation in dietary supplements and functional foods (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Applications in Food Industry
The review of chlorogenic acid's applications in the food industry highlights its roles as a food additive, in food storage, composition modification, packaging materials, and as a functional food material. Its antioxidant, antimicrobial, and prebiotic activities contribute to its wide range of applications, offering potential for theoretical improvements, biological activity mechanisms, and subsequent development and utilization in the food industry (Wang et al., 2022).
Antioxidant Mechanism Investigation
A theoretical investigation into the antioxidant properties of chlorogenic acid using density functional theory has provided insights into its potential as a potent antioxidant. The study focused on H atom abstraction from −OH groups, indicating that chlorogenic acid's antioxidant potential might be attributed mainly to this mechanism. Such theoretical investigations offer valuable information for future applications in pharmacy and food industries (Saqib et al., 2016).
Propriétés
Numéro CAS |
7790-93-4 |
|---|---|
Nom du produit |
Chloric acid |
Formule moléculaire |
HClO3 ClHO3 |
Poids moléculaire |
84.46 g/mol |
Nom IUPAC |
chloric acid |
InChI |
InChI=1S/ClHO3/c2-1(3)4/h(H,2,3,4) |
Clé InChI |
XTEGARKTQYYJKE-UHFFFAOYSA-N |
SMILES |
OCl(=O)=O |
SMILES canonique |
OCl(=O)=O |
Autres numéros CAS |
7790-93-4 |
Description physique |
Chloric acid is a colorless liquid. It will accelerate the burning of combustible materials and can ignite most on contact. It is corrosive to metals and tissue. It is used as a reagent in chemical analysis and to make other chemicals. |
Pictogrammes |
Oxidizer; Corrosive |
Numéros CAS associés |
3811-04-9 (potassium salt) |
Synonymes |
chloric acid chloric acid, potassium salt potassium chlorate |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

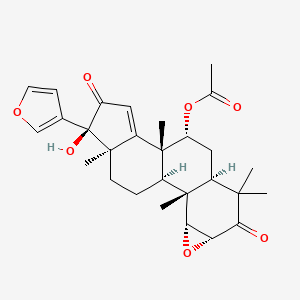
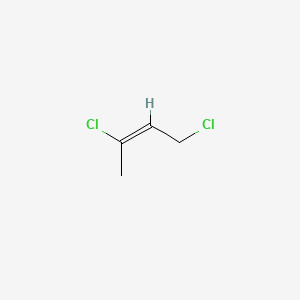
![1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylazepane](/img/structure/B1212865.png)
![2-[4-[(1-Cyclopentyl-5-tetrazolyl)-(6-quinolinyl)methyl]-1-piperazinyl]-1,3-benzothiazole](/img/structure/B1212866.png)
![O-(3-[18F]Fluoropropyl)-L-tyrosine](/img/structure/B1212868.png)
![3,7-Dimethyl-1-(phenylmethyl)-8-[(phenylmethyl)amino]purine-2,6-dione](/img/structure/B1212870.png)
![N-propan-2-yl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B1212872.png)
